molecular formula C15H16N2O2S2 B12215720 3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione CAS No. 507257-53-6

3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione

Cat. No.: B12215720
CAS No.: 507257-53-6
M. Wt: 320.4 g/mol
InChI Key: GCCNVCPDRHLNBJ-UHFFFAOYSA-N
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Description

3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound that features a thiolane ring with a naphthylamino group and a thioxomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves the reaction of 2-naphthylamine with a thioxomethylating agent, followed by cyclization to form the thiolane ring. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The naphthylamino group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthylamino group can bind to specific sites on proteins, altering their function and activity. The thioxomethyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione
  • 3-{[(2,3,4-trimethoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione

Uniqueness

3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

507257-53-6

Molecular Formula

C15H16N2O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylthiourea

InChI

InChI=1S/C15H16N2O2S2/c18-21(19)8-7-14(10-21)17-15(20)16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H2,16,17,20)

InChI Key

GCCNVCPDRHLNBJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC2=CC3=CC=CC=C3C=C2

solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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